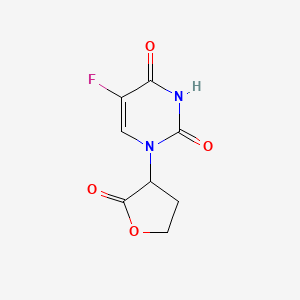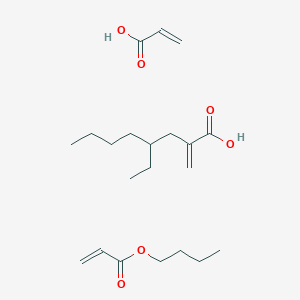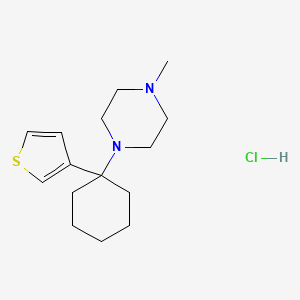
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a cyclohexyl group, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride typically involves the reaction of 4-methylpiperazine with 1-(3-thienyl)cyclohexyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperazine or thienyl rings.
Aplicaciones Científicas De Investigación
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Thienyl derivatives: Compounds containing the thienyl group but with different core structures.
Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to different functional groups.
Uniqueness
Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride is unique due to its specific combination of piperazine, thienyl, and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
21602-42-6 |
|---|---|
Fórmula molecular |
C15H25ClN2S |
Peso molecular |
300.9 g/mol |
Nombre IUPAC |
1-methyl-4-(1-thiophen-3-ylcyclohexyl)piperazine;hydrochloride |
InChI |
InChI=1S/C15H24N2S.ClH/c1-16-8-10-17(11-9-16)15(6-3-2-4-7-15)14-5-12-18-13-14;/h5,12-13H,2-4,6-11H2,1H3;1H |
Clave InChI |
HQWNACFKAZEBSA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2(CCCCC2)C3=CSC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
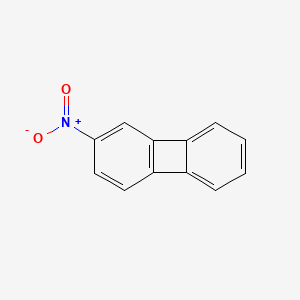

pentasilolane](/img/structure/B14698059.png)
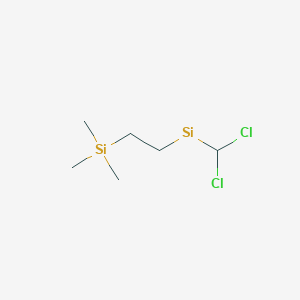

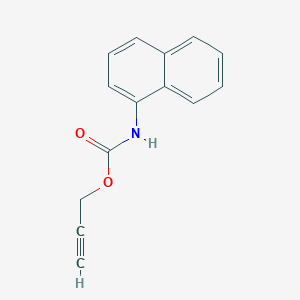

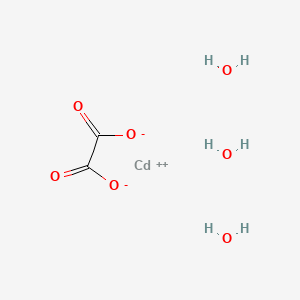
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
